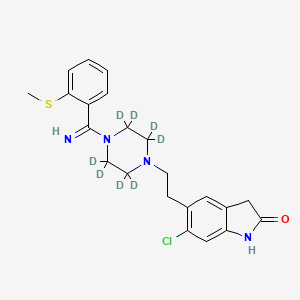

S-Methyldihydroziprasidone-d8

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H25ClN4OS |

|---|---|

Molecular Weight |

437.0 g/mol |

IUPAC Name |

6-chloro-5-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-methylsulfanylbenzenecarboximidoyl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C22H25ClN4OS/c1-29-20-5-3-2-4-17(20)22(24)27-10-8-26(9-11-27)7-6-15-12-16-13-21(28)25-19(16)14-18(15)23/h2-5,12,14,24H,6-11,13H2,1H3,(H,25,28)/i8D2,9D2,10D2,11D2 |

InChI Key |

NHUDBVVEHOSVCD-JNJBWJDISA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)([2H])[2H])([2H])[2H])C(=N)C4=CC=CC=C4SC)([2H])[2H])[2H] |

Canonical SMILES |

CSC1=CC=CC=C1C(=N)N2CCN(CC2)CCC3=C(C=C4C(=C3)CC(=O)N4)Cl |

Origin of Product |

United States |

Chemical Synthesis and Advanced Isotopic Labeling Methodologies for S Methyldihydroziprasidone D8

Retrosynthetic Analysis of S-Methyldihydroziprasidone and its Precursors

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For S-Methyldihydroziprasidone, a metabolite of the atypical antipsychotic drug Ziprasidone (B1663615), the analysis begins by identifying the key structural fragments.

The structure of S-Methyldihydroziprasidone consists of a 6-chloroindolin-2-one moiety linked via an ethylpiperazine bridge to a 2-(methylthio)phenyl)methyl)imine group. The primary disconnection points are the C-N bonds of the piperazine (B1678402) ring and the ethyl linker attached to the indolinone core.

This leads to three key precursors:

6-Chlorooxindole : This forms the indolinone part of the molecule.

A deuterated piperazine derivative : This central ring will be labeled with deuterium (B1214612).

2-(Methylthio)benzaldehyde (B1584264) : This will form the imine portion of the final molecule.

A plausible forward synthesis strategy involves the N-alkylation of a deuterated piperazine with a suitable 2-chloroethyl derivative of 6-chlorooxindole, followed by reductive amination with 2-(methylthio)benzaldehyde. The synthesis of Ziprasidone itself often involves reacting 1-(1,2-benzisothiazol-3-yl) piperazine with 5-(2-chloroethyl)-6-chloro-oxindole. A similar strategy can be adapted for S-Methyldihydroziprasidone-d8, with the crucial difference being the use of a deuterated piperazine synthon.

Strategic Incorporation of Deuterium (d8) in the S-Methyldihydroziprasidone Framework

The incorporation of deuterium into a molecule can significantly improve its properties for use as an internal standard in mass spectrometry by shifting its mass-to-charge ratio without altering its chemical behavior. For this compound, the eight deuterium atoms are strategically placed on the piperazine ring.

Deuteration Techniques and Reaction Conditions

The synthesis of the deuterated piperazine core is a critical step. A common method for introducing deuterium is through reduction of a suitable precursor with a deuterium source. For instance, piperazine-d8 can be synthesized from piperazine-2,3,5,6-tetraone by reduction with a strong deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄).

Another approach involves H-D exchange reactions on the piperazine ring itself, often catalyzed by a metal such as palladium on carbon (Pd/C) in the presence of D₂O or D₂ gas. The reaction conditions, including temperature, pressure, and catalyst loading, must be carefully controlled to achieve high levels of isotopic enrichment. Microwave-assisted methods can sometimes accelerate these exchange reactions.

Once the piperazine-d8 synthon is prepared, it is reacted with 5-(2-chloroethyl)-6-chloroindolin-2-one. This alkylation reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF) in the presence of a base such as potassium carbonate to yield the deuterated intermediate, 5-(2-(piperazin-1-yl-d8)ethyl)-6-chloroindolin-2-one. The final step is a reductive amination with 2-(methylthio)benzaldehyde using a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to form the target compound, this compound.

Isolation and Purification of Deuterated Products

Following the synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, byproducts, and potentially species with incomplete deuteration. Purification is essential to isolate this compound with high chemical and isotopic purity.

Chromatographic techniques are the primary methods for purification. High-performance liquid chromatography (HPLC) is often the method of choice for final purification due to its high resolving power. A reversed-phase C18 column with a gradient elution system, typically using mixtures of water and acetonitrile or methanol (B129727) containing a small amount of a modifier like formic acid or trifluoroacetic acid, can effectively separate the target compound from impurities.

The selection of the stationary and mobile phases is crucial to achieve good separation. Fractions are collected and analyzed, and those containing the pure product are combined and the solvent is removed to yield the final, purified this compound.

Spectroscopic and Chromatographic Characterization of this compound

Comprehensive analytical characterization is required to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Confirmation of Deuterium Labeling Positions

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the position of deuterium atoms. In ¹H NMR spectroscopy, the replacement of a proton with a deuterium atom results in the disappearance of the corresponding signal. For this compound, the signals corresponding to the eight protons on the piperazine ring should be absent or significantly diminished in the ¹H NMR spectrum.

Deuterium NMR (²H NMR) provides direct evidence of deuteration. A ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the deuterated positions on the piperazine ring. Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can also be used to confirm the absence of protons on the deuterated carbons.

Assessment of Chemical Purity and Isotopic Enrichment

Chemical Purity is typically assessed using HPLC coupled with a UV detector. The sample is analyzed under specific chromatographic conditions, and the purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high purity level (typically >98%) is required for use as an analytical standard.

Isotopic Enrichment refers to the percentage of molecules that contain the desired number of deuterium atoms. This is determined by mass spectrometry. By analyzing the isotopic cluster of the molecular ion, the relative abundances of the M+0, M+1, M+2, etc., peaks can be measured. For this compound, the M+8 peak should be the most abundant. The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution for a given level of enrichment. Isotope-ratio mass spectrometry (IRMS) can also be used for very precise measurements of isotope abundance.

Interactive Data Table: Analytical Characterization of this compound

| Analytical Technique | Parameter Measured | Expected Result for this compound |

| ¹H NMR | Proton Signals | Absence of signals for piperazine ring protons |

| ²H NMR | Deuterium Signals | Presence of signals corresponding to deuterated piperazine positions |

| Mass Spectrometry (MS) | Molecular Ion Peak | M+8 relative to the unlabeled compound |

| HPLC-UV | Peak Area | High percentage area for the main compound peak (>98%) |

| MS Isotopic Analysis | Isotopic Distribution | High abundance of the M+8 ion |

Metabolic Formation and Enzymatic Pathways of S Methyldihydroziprasidone

Primary Metabolic Cascades of Ziprasidone (B1663615) Leading to S-Methyldihydroziprasidone Formation

The metabolism of Ziprasidone is extensive in humans, with a significant portion of its clearance attributed to the formation of S-Methyldihydroziprasidone. nih.govresearchgate.net This major metabolic pathway involves two key sequential reactions. nih.gov The initial step is the reductive cleavage of the N-S bond within the benzisothiazole moiety of the Ziprasidone molecule. nih.govresearchgate.net This reduction leads to the formation of an intermediate metabolite known as Dihydroziprasidone, which possesses a thiophenol group. nih.govnih.gov

Subsequently, this thiophenol intermediate undergoes methylation, which results in the final product, S-Methyldihydroziprasidone. nih.govnih.gov It is estimated that this particular metabolic route, involving both reduction and methylation, is responsible for approximately two-thirds of the total metabolic clearance of Ziprasidone in the human body. nih.govresearchgate.net Alongside this primary pathway, Ziprasidone is also metabolized through oxidative pathways, primarily mediated by the cytochrome P450 enzyme CYP3A4. nih.gov However, the formation of S-Methyldihydroziprasidone is distinctly separate from these oxidative routes.

Enzymatic Catalysis in the Biotransformation of Ziprasidone to Dihydroziprasidone

The conversion of Ziprasidone to Dihydroziprasidone is a critical step that is facilitated by both enzymatic and non-enzymatic processes.

Role and Characterization of Aldehyde Oxidase Activity

A key enzyme implicated in the reduction of Ziprasidone is the cytosolic enzyme, aldehyde oxidase. nih.govresearchgate.net Studies involving human liver cytosol have demonstrated that this enzyme catalyzes the reduction of the N-S bond in the benzisothiazole ring of Ziprasidone to form Dihydroziprasidone. nih.govresearchgate.netnih.gov The enzymatic nature of this reaction was confirmed by experiments showing that the reaction was saturable and was prevented when the cytosol was heated prior to incubation. nih.govresearchgate.net The involvement of aldehyde oxidase is further supported by the observation that the reaction is partially stimulated by 2-hydroxypyrimidine (B189755) and inhibited by menadione, which are known modulators of aldehyde oxidase activity. nih.govresearchgate.net

It is important to note that in addition to the enzymatic catalysis by aldehyde oxidase, the reduction of Ziprasidone to Dihydroziprasidone can also occur via a chemical reduction process involving reduced glutathione (B108866). nih.govresearchgate.netpsychopharmacologyinstitute.com This indicates a dual mechanism for this initial metabolic step.

Cofactor Requirements and Reaction Mechanisms

Aldehyde oxidase is a molybdenum-containing enzyme. nih.gov The reaction it catalyzes in the context of Ziprasidone metabolism is a reduction. nih.gov While specific cofactor requirements for the aldehyde oxidase-catalyzed reduction of Ziprasidone are not extensively detailed in the provided context, it is known that the pathway is reversible. Dihydroziprasidone can be converted back to Ziprasidone in the presence of oxidized glutathione or in liver cytosol. nih.govresearchgate.net

Enzymatic Methylation of Dihydroziprasidone to S-Methyldihydroziprasidone

The final step in the formation of S-Methyldihydroziprasidone is the methylation of the Dihydroziprasidone intermediate.

Involvement and Specificity of Thiol Methyltransferase

The methylation of the thiophenol group of Dihydroziprasidone is catalyzed by the enzyme thiol methyltransferase. nih.govresearchgate.netpsychopharmacologyinstitute.com This enzymatic activity has been observed in human liver microsomes. nih.govresearchgate.net The reaction's dependence on thiol methyltransferase is supported by inhibition studies, where the methylation of Dihydroziprasidone was inhibited by 2,3-dichloro-α-methylbenzylamine, a known inhibitor of this enzyme. nih.govresearchgate.net

Donor Substrate Requirements for Methylation

The methylation reaction catalyzed by thiol methyltransferase requires a methyl group donor. The primary donor substrate for this reaction is S-adenosylmethionine (SAM). nih.govresearchgate.net The presence of SAM is essential for the enzymatic conversion of Dihydroziprasidone to S-Methyldihydroziprasidone in in vitro studies using human liver microsomes. nih.govresearchgate.net

Table of Kinetic Parameters for Ziprasidone Metabolism

| Reaction | Enzyme | Michaelis-Menten Constant (KM) | Maximum Velocity (Vmax) |

|---|---|---|---|

| Ziprasidone → Dihydroziprasidone | Aldehyde Oxidase | 3.9 µM | 0.24 nmol/min/mg protein |

In Vitro Enzymatic Characterization Studies

In vitro studies using systems like human liver microsomes, S9 fractions, or recombinant enzymes are essential for elucidating the specific enzymatic pathways involved in drug metabolism. These assays allow researchers to identify the enzymes responsible for metabolite formation, determine the rate of these reactions, and assess potential drug-drug interactions.

Enzyme kinetic studies are performed to determine the efficiency and capacity of an enzyme to metabolize a substrate. Key parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are determined. teachmephysiology.comnih.gov Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate, while Vmax reflects the maximum rate of the enzymatic reaction. khanacademy.org

Substrate specificity studies would involve incubating ziprasidone with a panel of specific human enzymes (e.g., various cytochrome P450s, reductases) to identify which ones are capable of producing S-Methyldihydroziprasidone. While S-Methyldihydroziprasidone is a known human metabolite, specific kinetic parameters for the enzymes responsible for its formation are not extensively detailed in publicly available literature. nih.gov

Below is a hypothetical data table illustrating the type of results obtained from such a study.

Table 1: Hypothetical Enzyme Kinetics for S-Methyldihydroziprasidone Formation This table is for illustrative purposes to show typical data from enzyme kinetic studies and does not represent published experimental results.

| Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |

|---|---|---|---|

| Aldehyde Oxidase | 50 | 120 | 2.4 |

| Carbonyl Reductase 1 | 15 | 75 | 5.0 |

Inhibition and induction studies are critical for predicting potential drug-drug interactions (DDIs). mdedge.compsychopharmacologyinstitute.com Inhibition occurs when a compound decreases the activity of a metabolic enzyme, potentially leading to increased plasma levels of a co-administered drug. Induction, conversely, is the process where a drug increases the synthesis of an enzyme, which can lead to faster metabolism and reduced efficacy of another drug. researcher.life

These studies would assess whether ziprasidone or its metabolites, including S-Methyldihydroziprasidone, can inhibit or induce key drug-metabolizing enzymes like the cytochrome P450 family. This information is vital for ensuring patient safety when multiple medications are prescribed.

Table 2: Illustrative Data from an In Vitro Enzyme Inhibition Study This table provides a conceptual example of how inhibition data is presented and does not reflect actual experimental values for S-Methyldihydroziprasidone.

| Enzyme | Test Compound | IC50 (µM) | Inhibition Potential |

|---|---|---|---|

| CYP2D6 | S-Methyldihydroziprasidone | > 50 | Low |

| CYP3A4 | S-Methyldihydroziprasidone | 25 | Low to Moderate |

The identification and quantification of metabolites in enzymatic assays are foundational to understanding metabolic pathways. nih.gov Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for this purpose. mdpi.com In these analyses, S-Methyldihydroziprasidone-d8 plays a vital role.

As a stable, isotopically labeled internal standard, this compound is added in a known, fixed concentration to experimental samples. Because it is chemically identical to the metabolite being measured (the analyte) but has a higher mass due to the deuterium (B1214612) atoms, it co-elutes during chromatography but is detected as a different ion in the mass spectrometer. By comparing the signal intensity of the analyte to the known concentration of the internal standard, analysts can correct for any sample loss during preparation or variations in instrument response, thereby achieving highly accurate and precise quantification of the S-Methyldihydroziprasidone formed in the enzymatic assay.

Table 3: Mass Spectrometric Parameters for Analyte and Internal Standard This table shows an example of parameters used in an LC-MS/MS method for quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |

|---|---|---|---|

| S-Methyldihydroziprasidone | 429.1 | 222.1 | Analyte |

Advanced Analytical Methodologies Employing S Methyldihydroziprasidone D8 As an Internal Standard

Theoretical Framework of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis

The fundamental principle behind using a stable isotope-labeled internal standard is to introduce a compound that is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D). aptochem.com This near-identical chemical nature ensures that the internal standard behaves similarly to the analyte during sample preparation, chromatography, and ionization, thus compensating for various sources of error. clearsynth.comscispace.com S-Methyldihydroziprasidone-d8 serves this purpose for the quantification of its non-labeled counterpart, S-Methyldihydroziprasidone, a metabolite of the atypical antipsychotic drug ziprasidone (B1663615). nih.govpsychopharmacologyinstitute.com

Biological matrices, such as plasma and urine, are complex mixtures containing numerous endogenous compounds. longdom.orgnih.gov During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. nebiolab.comtandfonline.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of the analytical method. nih.gov

A stable isotope-labeled internal standard like this compound co-elutes with the analyte, meaning it experiences the same degree of ion suppression or enhancement. waters.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is effectively normalized, leading to more reliable quantitative results. kcasbio.com

The use of a SIL internal standard significantly improves the accuracy (closeness to the true value) and precision (reproducibility) of quantitative measurements. bham.ac.ukrsc.orgscholarsportal.info Isotope dilution mass spectrometry is a powerful technique that relies on the addition of a known amount of an isotopically enriched standard to a sample. tandfonline.com By measuring the isotopic ratio of the analyte to the internal standard, the concentration of the analyte can be determined with high accuracy. researchgate.netnih.gov

This approach is less susceptible to variations in instrument response and sample handling, as the ratio of the two species remains constant even if the absolute signal intensity fluctuates. nih.gov The use of this compound would therefore be expected to yield highly accurate and precise measurements of the S-Methyldihydroziprasidone metabolite in complex biological samples.

During sample preparation, which can involve steps like liquid-liquid extraction or solid-phase extraction, some of the analyte may be lost. The percentage of the analyte that is successfully extracted is known as the recovery, and it can vary between samples. nih.gov An ideal internal standard will have the same extraction efficiency as the analyte. waters.com

Because this compound has virtually identical physicochemical properties to S-Methyldihydroziprasidone, it will be lost to the same extent during the extraction process. scispace.com Therefore, by using the ratio of the analyte to the internal standard, any variability in recovery is corrected for, ensuring that the final calculated concentration is not affected by inconsistent sample preparation. nih.gov

Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development of a robust and reliable LC-MS/MS method is a multi-step process that involves optimizing both the chromatographic separation and the mass spectrometric detection of the analyte and its internal standard. nih.govnih.gov

The goal of chromatographic separation is to separate the analyte and internal standard from other matrix components to minimize interference. nih.govbenthamdirect.com For compounds like S-Methyldihydroziprasidone, which is a metabolite of ziprasidone, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly employed. akjournals.commdpi.comscience24.com

The selection of the stationary phase (the material inside the chromatography column) is critical. A C18 column is often a good starting point for molecules of this nature. nih.gov The mobile phase, a mixture of an aqueous solution (often with a buffer like ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized to achieve good peak shape and resolution. A gradient elution, where the composition of the mobile phase changes over time, is often used to effectively separate a wide range of compounds. researchgate.net

Below is a hypothetical table of optimized chromatographic parameters for the analysis of S-Methyldihydroziprasidone using this compound as an internal standard.

| Parameter | Value |

| LC System | UHPLC System |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | 10% B to 90% B over 5 min |

| Retention Time (S-Methyldihydroziprasidone) | ~ 3.2 min |

| Retention Time (this compound) | ~ 3.2 min |

This table represents a typical set of starting parameters for method development and would require empirical optimization.

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantitative analysis. technologynetworks.com The most common mode of operation for quantification is Multiple Reaction Monitoring (MRM). pharmtech.com In MRM, the first quadrupole of the mass spectrometer is set to select the precursor ion (the protonated molecule of the analyte or internal standard). This ion is then fragmented in a collision cell, and the second quadrupole is set to select a specific product ion. This precursor-to-product ion transition is highly specific to the target molecule.

For method development, the precursor and product ions for both S-Methyldihydroziprasidone and this compound would be determined by infusing a standard solution of each compound into the mass spectrometer. The collision energy would then be optimized to maximize the intensity of the product ion.

The following table provides a hypothetical set of optimized MRM transitions for S-Methyldihydroziprasidone and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| S-Methyldihydroziprasidone | 431.2 | 209.1 | 25 |

| This compound | 439.2 | 217.1 | 25 |

This table is illustrative. The exact m/z values and collision energies would need to be determined experimentally.

Calibration Curve Construction and Regression Models using this compound

In quantitative bioanalytical methods, the calibration curve is fundamental for determining the concentration of an analyte in an unknown sample. When using this compound as an internal standard (IS), the curve is constructed by plotting the peak area ratio of the analyte (S-Methyldihydroziprasidone) to the IS against the nominal concentration of the analyte in the calibration standards. rsc.org

A series of calibration standards are prepared at various known concentrations. rsc.org The response of both the analyte and the constant concentration of this compound are measured. The resulting data points are fitted with a regression model, most commonly a linear regression. rsc.org To improve the accuracy of the model, especially over a wide dynamic range, a weighting factor, such as 1/x or 1/x², is often applied. nih.govmdpi.com The acceptance criterion for a calibration curve typically requires a correlation coefficient (r²) of 0.995 or better. rsc.org

Table 1: Illustrative Data for Calibration Curve Construction

| Nominal Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |

| 1.0 | 5,250 | 101,500 | 0.0517 |

| 2.5 | 13,100 | 102,100 | 0.1283 |

| 10.0 | 51,900 | 101,800 | 0.5098 |

| 25.0 | 129,500 | 100,900 | 1.2835 |

| 50.0 | 258,000 | 101,200 | 2.5494 |

| 100.0 | 515,000 | 100,500 | 5.1244 |

| 200.0 | 1,025,000 | 99,800 | 10.2705 |

This table presents hypothetical data to demonstrate the relationship between analyte concentration and the peak area ratio used for generating a calibration curve with a linear regression model (e.g., y = 0.051x + 0.001) and a correlation coefficient (r²) > 0.999.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites or Derivatized Forms

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prevalent technique for the analysis of ziprasidone and its metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative approach, particularly for certain applications. nih.govnih.gov Metabolites like S-Methyldihydroziprasidone are often polar and may exhibit low volatility, making them unsuitable for direct GC-MS analysis.

To overcome this limitation, chemical derivatization is employed. This process involves modifying the chemical structure of the analyte to increase its thermal stability and volatility. Common derivatization techniques include silylation or acylation, which replace active hydrogen atoms with less polar functional groups. Following derivatization, the analyte becomes amenable to separation by gas chromatography and subsequent detection by mass spectrometry. This approach can provide high chromatographic resolution and sensitive detection for specific metabolites in complex biological matrices.

Rigorous Method Validation Protocols for Non-Clinical Bioanalytical Assays

For any bioanalytical method to be considered reliable for non-clinical studies, it must undergo rigorous validation in accordance with guidelines set by regulatory bodies like the Food and Drug Administration (FDA). rsc.org This ensures the method is accurate, precise, and reproducible for its intended purpose. Using a stable isotope-labeled internal standard like this compound is a critical component of a robustly validated method. scispace.com

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte. The dynamic range is the concentration interval over which the method is precise and accurate. For bioanalytical assays of ziprasidone and its metabolites, linear ranges are commonly established from sub-ng/mL to several hundred ng/mL. nih.govsemanticscholar.org For instance, a validated method for ziprasidone showed linearity over a concentration range of 0.05 to 200.00 ng/mL. semanticscholar.org The linearity of the calibration curve is evaluated by the correlation coefficient (r²), which should ideally be ≥0.995. rsc.org Furthermore, the back-calculated concentrations of the calibration standards must typically be within ±15% of their nominal values, except for the lowest concentration point, where ±20% is often acceptable. rsc.org

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. globalresearchonline.net The LOQ is often established as the lowest standard on the calibration curve. mdpi.com For example, in a validated HPLC method for ziprasidone, the LOD and LOQ were found to be 0.1 µg/ml and 0.5 µg/ml, respectively. iajps.com In another highly sensitive LC-MS/MS method, the LOQ was 0.05 ng/mL. semanticscholar.org The LOQ must demonstrate a signal-to-noise ratio of at least 10 and meet the acceptance criteria for precision (typically ≤20% Relative Standard Deviation) and accuracy (within 80-120% of the nominal value). rsc.orgmdpi.com

Extraction efficiency, or recovery, measures the effectiveness of the sample extraction procedure. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a non-extracted standard of the same concentration. semanticscholar.org This evaluation is performed at multiple concentration levels (e.g., low, medium, and high quality control samples). The recovery of the internal standard, this compound, is also assessed to ensure consistency across the analytical run. Consistent and reproducible recovery is more critical than achieving 100% recovery. Studies on ziprasidone and its deuterated internal standard (ziprasidone-d8) have reported high and consistent recoveries. semanticscholar.orgresearchgate.net

Table 2: Example of Extraction Recovery Data

| QC Level | Analyte Recovery (%) | Analyte RSD (%) | IS Recovery (%) (this compound) | IS RSD (%) |

| Low QC | 91.5 | 4.8 | 94.8 | 3.5 |

| Medium QC | 93.2 | 3.9 | 95.9 | 2.9 |

| High QC | 92.8 | 4.1 | 96.1 | 3.0 |

Data is illustrative, based on typical recovery values for similar analytes. semanticscholar.orgjocpr.com RSD refers to the Relative Standard Deviation.

Precision refers to the closeness of repeated measurements, while accuracy reflects how close a measured value is to the true value. wisdomlib.org

Intra-day precision and accuracy are determined by analyzing multiple replicates (e.g., n=6) of quality control (QC) samples at different concentration levels (LLOQ, low, medium, and high) within the same day. rsc.org

Inter-day precision and accuracy are assessed by analyzing the same QC samples over several consecutive days. rsc.org

For the method to be considered reliable, the precision, expressed as the Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV), should not exceed 15% (or 20% at the LLOQ). rsc.org The accuracy should be within 85% to 115% of the nominal value (or 80% to 120% at the LLOQ). rsc.orgresearchgate.net

Table 3: Inter-day and Intra-day Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) | ||

| Mean Conc. Found (ng/mL) | Accuracy (%) | Precision (%RSD) | Mean Conc. Found (ng/mL) | ||

| LLOQ | 0.50 | 0.53 | 106.0 | 9.5 | 0.54 |

| Low | 1.50 | 1.45 | 96.7 | 5.1 | 1.48 |

| Medium | 75.0 | 78.1 | 104.1 | 3.8 | 76.9 |

| High | 150.0 | 146.7 | 97.8 | 2.9 | 148.2 |

This interactive table provides representative data for a method validation study, demonstrating acceptable levels of precision and accuracy according to regulatory standards. rsc.orgsemanticscholar.org

Utilization in Preclinical Pharmacokinetic and Biotransformation Studies (non-human animal models, in vitro systems)

Preclinical studies in non-human animal models and in vitro systems are indispensable for characterizing the pharmacokinetic profile and metabolic fate of new chemical entities. The use of this compound as an internal standard is crucial for the accurate quantification of S-methyldihydroziprasidone, a significant metabolite of the atypical antipsychotic drug ziprasidone.

Ziprasidone undergoes extensive metabolism, and one of its metabolic pathways involves the formation of S-methyldihydroziprasidone. psychopharmacologyinstitute.com In vitro studies utilizing human liver subcellular fractions have elucidated a two-step process for its generation: an initial reduction reaction primarily mediated by chemical reduction by glutathione (B108866) and enzymatic reduction by aldehyde oxidase, followed by methylation mediated by thiol methyltransferase. psychopharmacologyinstitute.com

In preclinical animal models, such as rabbits, pharmacokinetic studies of ziprasidone are conducted to understand its absorption, distribution, metabolism, and excretion (ADME) properties. While a specific study using this compound as an internal standard for S-methyldihydroziprasidone was not identified in the provided search results, a validated bioanalytical method for quantifying ziprasidone in rabbit plasma using ziprasidone-d8 as an internal standard has been reported. jocpr.com This highlights the common practice of using deuterated analogs in such studies.

The application of this compound would be essential in preclinical investigations focused on:

Pharmacokinetics of S-methyldihydroziprasidone: If S-methyldihydroziprasidone itself were to be investigated as a potential therapeutic agent, its deuterated analog would be the internal standard of choice for pharmacokinetic studies in animals.

In Vitro Biotransformation Assays: In vitro systems, such as liver microsomes or hepatocytes from preclinical species, are used to investigate the metabolic pathways of a drug. This compound would be instrumental in quantifying the rate of formation of S-methyldihydroziprasidone from ziprasidone in these systems, helping to identify the enzymes responsible for its metabolism.

Table 2: Key Metabolic Pathways of Ziprasidone

| Metabolic Pathway | Key Metabolites |

| Oxidative Metabolism | Ziprasidone sulphoxide, Ziprasidone sulphone |

| Reductive and Methylation | S-methyldihydroziprasidone |

This table summarizes the primary metabolic routes of ziprasidone as identified in in vitro studies. psychopharmacologyinstitute.com

Emerging Research Directions and Future Prospects for S Methyldihydroziprasidone D8

Integration of S-Methyldihydroziprasidone-d8 in Multi-Omics Based Preclinical Investigations

Modern drug development is increasingly reliant on a systems-biology approach, integrating data from various "omics" platforms to gain a holistic understanding of a drug's effects. nashbio.combiocompare.com Multi-omics studies combine genomics, transcriptomics, proteomics, and metabolomics to connect the genetic basis of drug response to functional changes in proteins and metabolites. astrazeneca.com

Metabolomics, the large-scale study of small molecules, provides a direct functional readout of the physiological state of a biological system. nih.gov The accurate quantification of drug metabolites is a critical component of these studies. The integration of this compound as an internal standard in LC-MS-based metabolomics workflows enables the precise and reliable measurement of its non-labeled analogue. nashbio.com This high-quality quantitative data is essential for building robust multi-omics models.

For instance, by correlating the precise concentration of the S-Methyldihydroziprasidone metabolite with transcriptomic data from liver cells, researchers can identify specific genes whose expression levels are associated with higher or lower rates of metabolism. Similarly, linking metabolite levels with proteomic data can uncover the specific enzymes (e.g., cytochrome P450 isoforms) responsible for its formation. nih.gov This integrated approach allows for a deeper understanding of drug-drug interactions, patient-specific metabolic differences, and the molecular mechanisms underlying efficacy and toxicity. nashbio.comastrazeneca.com

| Omics Field | Role of this compound | Potential Research Insights |

|---|---|---|

| Metabolomics | Enables accurate quantification of the S-Methyldihydroziprasidone metabolite in biological samples. nih.gov | Provides precise data on the metabolite's concentration, forming the basis for correlation with other omics data. |

| Genomics / Transcriptomics | Quantitative metabolite data is correlated with gene expression profiles (e.g., from RNA-Seq). | Identification of genetic polymorphisms (e.g., in CYP enzymes) or changes in gene expression that influence the rate of Ziprasidone (B1663615) metabolism. astrazeneca.com |

| Proteomics | Metabolite levels are linked to the abundance and activity of specific proteins. | Confirmation of the roles of specific enzymes in the metabolic pathway and discovery of off-target protein interactions. nashbio.com |

| Systems Biology | Integrated datasets are used to build comprehensive computational models of drug action and metabolism. | A holistic view of how genetic variation impacts protein function, which in turn dictates the metabolic fate and overall pharmacological profile of Ziprasidone. biocompare.com |

Advanced Computational Chemistry and In Silico Simulations for Metabolite Dynamics

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, helping to predict a drug candidate's properties long before it is synthesized. steeronresearch.com These methods are used to forecast absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, thereby reducing late-stage failures in drug development. nih.govresearchgate.net

In silico tools can predict the metabolic fate of a parent drug like Ziprasidone by identifying likely sites of metabolism (SOM) on the molecule and the potential structures of its metabolites. nih.govnews-medical.net Techniques such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can model the interaction between the drug and metabolic enzymes like cytochrome P450s, predicting which parts of the molecule are most susceptible to modification. steeronresearch.comnih.gov

However, the predictions from these computational models must be validated with experimental data. This is where this compound plays a crucial role. By enabling the precise quantification of the actual S-Methyldihydroziprasidone metabolite formed in in vitro or in vivo experiments, the deuterated standard provides the "ground truth" data needed to confirm or refine the in silico predictions. nih.gov This iterative cycle of prediction and experimental validation strengthens the predictive power of computational models, making them more reliable for future drug development programs. The quantitative data can help to parameterize and improve pharmacokinetic models, leading to better predictions of how the drug and its metabolites will behave over time in a biological system. steeronresearch.comoup.com

| Computational Approach | Application to Ziprasidone Metabolism | Role of this compound |

|---|---|---|

| Site of Metabolism (SOM) Prediction | Algorithms analyze the structure of Ziprasidone to predict which atoms are most likely to be metabolized by enzymes like CYPs. nih.govnews-medical.net | Confirms the formation of the S-Methyldihydroziprasidone metabolite, validating predictions of metabolism at a specific site. |

| Molecular Docking | Simulates the binding of Ziprasidone to the active site of a metabolic enzyme. nih.gov | Experimental data on metabolite levels can help rank the accuracy of different docking poses and scoring functions. |

| Molecular Dynamics (MD) Simulations | Models the dynamic movement and interaction of the drug within the enzyme over time to assess binding stability. steeronresearch.com | Provides quantitative data to correlate with the stability and catalytic efficiency predicted by MD simulations. |

| Quantum Mechanics (QM) Calculations | Calculates the energy barriers for potential metabolic reactions to determine the most likely metabolic pathways. nih.gov | The measured concentration of the metabolite helps to confirm if the lowest-energy predicted pathway occurs experimentally. |

Potential Non-Traditional Analytical Applications

While the primary role of this compound is in preclinical and clinical research, its utility as a precise analytical tool opens up possibilities in other, non-traditional fields. The principles of using internal standards for accurate quantification are broadly applicable to any scenario where trace-level detection of the metabolite is required.

Environmental Fate Analysis: Pharmaceuticals are increasingly recognized as environmental micropollutants. This compound could be used as an internal standard to develop sensitive and validated methods for detecting and quantifying the Ziprasidone metabolite in environmental samples, such as wastewater effluent or surface water. clearsynth.com This would allow regulatory agencies and researchers to monitor the environmental burden of this metabolite, study its persistence and degradation, and assess its potential ecological impact.

Forensic Analysis: In forensic toxicology, the accurate quantification of drugs and their metabolites in post-mortem samples is crucial for determining the cause of death, particularly in overdose cases. This compound could be employed as an internal standard to ensure the accuracy of toxicological findings related to Ziprasidone, providing reliable data for legal proceedings.

Analytical Method Development Tool: Beyond its use in specific studies, the compound serves as a fundamental tool for the broader analytical chemistry community. It can be used as a reference material for the development, validation, and quality control of new analytical methods for detecting Ziprasidone metabolites. This includes optimizing extraction techniques from complex matrices, testing the performance of new chromatography columns, and calibrating mass spectrometry instruments.

| Application Area | Specific Use of this compound | Scientific or Societal Benefit |

|---|---|---|

| Environmental Fate Analysis | Used as an internal standard for the quantification of the metabolite in water and soil samples. clearsynth.com | Enables monitoring of pharmaceutical pollution, assessment of ecological risk, and development of water treatment strategies. |

| Forensic Toxicology | Serves as an internal standard in LC-MS methods for post-mortem analysis of biological fluids and tissues. | Improves the accuracy and reliability of toxicological reports in medicolegal investigations. |

| Analytical Tool / Reference Material | Used to validate the performance of new analytical instrumentation and methodologies. | Supports the advancement of analytical science by providing a benchmark for method development and ensuring cross-laboratory data consistency. |

| Doping Control | Could be included in analytical methods for screening banned substances in sports, if relevant. | Ensures fair competition by providing robust and defensible analytical results. |

Q & A

Q. How can researchers enhance the reproducibility of deuterated compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.